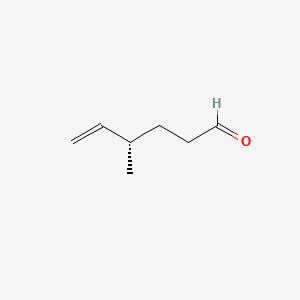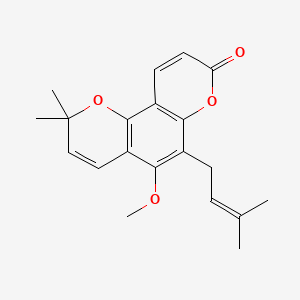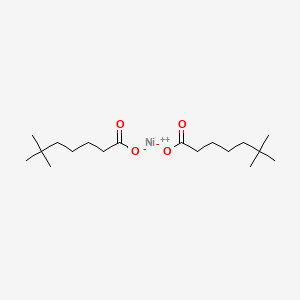
Nickel(2+) neononanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(2+) neononanoate is an organometallic compound with the molecular formula C₁₈H₃₄NiO₄. It is also known as nickel(II) neononanoate and has a molecular weight of 373.154 g/mol . This compound is characterized by the presence of nickel in the +2 oxidation state, coordinated with neononanoate ligands. This compound is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nickel(2+) neononanoate can be synthesized through the reaction of nickel(II) salts with neononanoic acid. One common method involves the reaction of nickel(II) acetate with neononanoic acid in an organic solvent under reflux conditions. The reaction typically proceeds as follows: [ \text{Ni(CH}_3\text{COO)}_2 + 2 \text{C}9\text{H}{19}\text{COOH} \rightarrow \text{Ni(C}9\text{H}{19}\text{COO)}_2 + 2 \text{CH}_3\text{COOH} ]
Industrial Production Methods
In industrial settings, this compound is produced using large-scale batch reactors. The process involves the controlled addition of neononanoic acid to a solution of nickel(II) acetate under continuous stirring. The reaction mixture is then heated to promote the formation of the desired product. After the reaction is complete, the product is purified through filtration and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Nickel(2+) neononanoate undergoes various chemical reactions, including:
Oxidation: Nickel(2+) can be oxidized to nickel(III) under specific conditions.
Reduction: Nickel(2+) can be reduced to metallic nickel using reducing agents such as hydrogen gas.
Substitution: The neononanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as bromine can oxidize nickel(2+) to nickel(III).
Reduction: Hydrogen gas or sodium borohydride can reduce nickel(2+) to metallic nickel.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines.
Major Products Formed
Oxidation: Nickel(III) compounds.
Reduction: Metallic nickel.
Substitution: Nickel complexes with different ligands.
Scientific Research Applications
Nickel(2+) neononanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in enzyme catalysis and as a cofactor in biochemical reactions.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and lubricants
Mechanism of Action
The mechanism of action of nickel(2+) neononanoate involves its ability to coordinate with various ligands and participate in redox reactions. In biological systems, nickel(2+) can act as a cofactor for enzymes, facilitating catalytic reactions. The compound’s ability to undergo oxidation and reduction makes it a versatile reagent in chemical synthesis .
Comparison with Similar Compounds
Nickel(2+) neononanoate can be compared with other nickel(II) carboxylates, such as nickel(II) acetate and nickel(II) formate. While all these compounds contain nickel in the +2 oxidation state, their chemical properties and applications differ based on the nature of the carboxylate ligands. This compound is unique due to its specific neononanoate ligands, which impart distinct solubility and reactivity characteristics .
List of Similar Compounds
- Nickel(II) acetate
- Nickel(II) formate
- Nickel(II) oxalate
- Nickel(II) citrate
Properties
CAS No. |
93920-10-6 |
|---|---|
Molecular Formula |
C18H34NiO4 |
Molecular Weight |
373.2 g/mol |
IUPAC Name |
6,6-dimethylheptanoate;nickel(2+) |
InChI |
InChI=1S/2C9H18O2.Ni/c2*1-9(2,3)7-5-4-6-8(10)11;/h2*4-7H2,1-3H3,(H,10,11);/q;;+2/p-2 |
InChI Key |
KTILMTJXFBTZPK-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)CCCCC(=O)[O-].CC(C)(C)CCCCC(=O)[O-].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


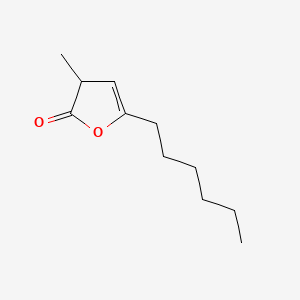
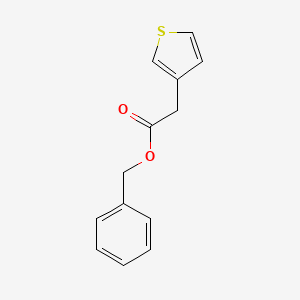
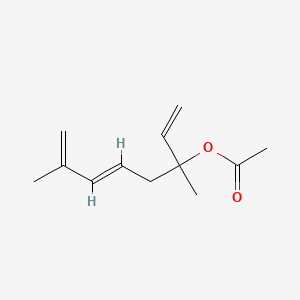
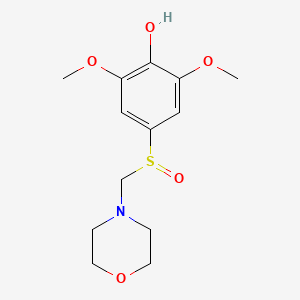
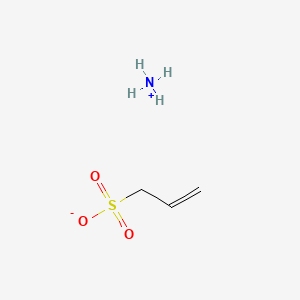





![(1R)-1-[(4R,4aR,8aS)-2,6-bis(4-ethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12650300.png)
